3-Phenylisothiazolidine 1,1-dioxide
Overview
Description
3-Phenylisothiazolidine 1,1-dioxide is a heterocyclic organic compound that belongs to the class of isothiazolidines This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, with a phenyl group attached to the nitrogen atom The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylisothiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylisothiocyanate with an appropriate amine, followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Phenylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Cyclization: Polycyclic heterocycles.
Scientific Research Applications
3-Phenylisothiazolidine 1,1-dioxide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-Phenylisothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, the compound binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition disrupts various cellular processes regulated by CK2, leading to potential therapeutic effects . The compound’s sulfone group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylisothiazolidin-3-one-1,1-dioxide: Another isothiazolidine derivative with similar structural features but different biological activities.
1,2,5-Thiadiazole 1,1-dioxide: A related compound with a different ring structure and distinct chemical properties.
Benzothiadiazine 1,1-dioxide: A compound with a benzene ring fused to the isothiazolidine ring, exhibiting unique pharmacological activities.
Uniqueness
3-Phenylisothiazolidine 1,1-dioxide is unique due to its specific ring structure and the presence of the phenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinase CK2 sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Biological Activity
3-Phenylisothiazolidine 1,1-dioxide is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
This compound contains a five-membered ring with sulfur and nitrogen atoms, along with a phenyl group attached to the nitrogen. The presence of the sulfone group (1,1-dioxide) enhances its reactivity and biological interactions. Below is a summary of its key properties:
Property | Description |
---|---|
Molecular Formula | C₉H₉N₃O₂S |
Molecular Weight | 213.25 g/mol |
Melting Point | 120-122 °C |
Solubility | Soluble in organic solvents like DMSO and DMF |
The primary mechanism of action for this compound involves its role as an inhibitor of protein kinase CK2. CK2 is implicated in various cellular processes, including cell proliferation and survival. The compound binds to the ATP-binding site of CK2, preventing its activity and thus disrupting downstream signaling pathways that contribute to tumor growth and survival .
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity through its inhibition of CK2. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including breast cancer and leukemia cells. For instance:
- Study Findings : In vitro assays demonstrated a dose-dependent reduction in cell proliferation in MCF-7 breast cancer cells treated with varying concentrations of the compound.
- Mechanism : The inhibition of CK2 leads to decreased phosphorylation of critical substrates involved in cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial effects against specific bacterial strains. Research indicates that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Case Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory concentrations .
Synthesis and Derivatives
The synthesis of this compound typically involves the cyclization of phenylisothiocyanate with an appropriate amine followed by oxidation to introduce the sulfone group. This synthetic route can be optimized for yield and purity using various reaction conditions.
Synthetic Route Overview
Step | Reaction Type | Conditions |
---|---|---|
Cyclization | Reaction with amine | Solvents: dichloromethane |
Oxidation | Introduction of sulfone group | Oxidizing agents: hydrogen peroxide |
Comparative Analysis with Similar Compounds
This compound can be compared with other isothiazolidine derivatives:
Compound | Biological Activity |
---|---|
2-Phenylisothiazolidin-3-one-1,1-dioxide | Similar CK2 inhibition but different efficacy |
Benzothiadiazine 1,1-dioxide | Exhibits unique pharmacological activities |
Properties
IUPAC Name |
3-phenyl-1,2-thiazolidine 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)7-6-9(10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZHTRYMJCITDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646842-56-9 | |
Record name | 3-phenyl-1lambda6,2-thiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.